4-(Aminomethyl)-2-fluorophenol
Overview
Description
4-(Aminomethyl)-2-fluorophenol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiochemistry and Radiopharmaceutical Synthesis
- 4-[18F]Fluorophenol, closely related to 4-(Aminomethyl)-2-fluorophenol, is significant in radiopharmaceutical chemistry. It serves as a versatile synthon for the synthesis of complex radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This is crucial for preparing no-carrier-added (n.c.a.) [18F]fluorophenol, a vital component in PET (Positron Emission Tomography) imaging agents (Ross et al., 2011).
Chemistry and Synthetic Applications
- In the field of organic chemistry, electrophilic amination of 4-fluorophenol with diazenes demonstrates interesting reactivity, such as the complete removal of the fluorine atom and the introduction of other substituents. This reaction provides insights into organic synthesis and compound modification (Bombek et al., 2004).
- 4-fluorophenol derivatives are explored in the synthesis of heterodinuclear Cu(II)Zn(II) complexes, highlighting their utility in the field of inorganic chemistry and coordination compounds. These derivatives, due to their fluorine atom, allow for the application of 19F NMR spectroscopy in the synthesis process, enabling precise control and analysis (Torelli et al., 2002).
Pharmaceutical and Biomedical Research
- Aminomethylphenols, including derivatives of this compound, are studied for their saluretic and diuretic activity. These compounds have shown high activity levels and potential therapeutic applications (Stokker et al., 1980).
- Modified aminophenol groups, like fluorinated o-aminophenol derivatives, are used for developing pH-sensitive probes. These compounds are crucial in creating indicators for biological and medical applications, especially for measuring intracellular pH (Rhee et al., 1995).
Biochemistry and Enzymology
- The study of tyrosinase-catalyzed oxidation of fluorophenols, including 4-fluorophenol, provides valuable insights into enzyme mechanisms and the influence of substituents on enzymatic reactions. This research is significant in understanding enzyme behavior in the presence of various phenolic compounds (Battaini et al., 2002).
Safety and Hazards
Future Directions
While specific future directions for “4-(Aminomethyl)-2-fluorophenol” are not available, research into similar compounds suggests potential applications in various fields. For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases and monoamine oxidase B as potential anti-Alzheimer molecules .
Properties
IUPAC Name |
4-(aminomethyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYEJVZFHQIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305459 | |
Record name | 4-(Aminomethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-11-4 | |
Record name | 4-(Aminomethyl)-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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